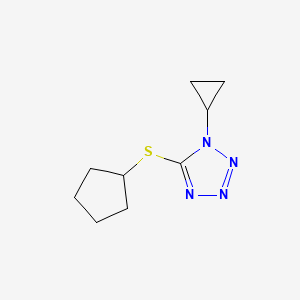
5-Cyclopentylsulfanyl-1-cyclopropyltetrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Cyclopentylsulfanyl-1-cyclopropyltetrazole (CPTZ) is a chemical compound that belongs to the class of tetrazoles. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research.
作用機序
The mechanism of action of 5-Cyclopentylsulfanyl-1-cyclopropyltetrazole involves the modulation of the GABAergic system. It acts as a positive allosteric modulator of the GABA-A receptor, which enhances the inhibitory neurotransmission mediated by GABA. This leads to the suppression of neuronal excitability and the reduction of seizure activity. 5-Cyclopentylsulfanyl-1-cyclopropyltetrazole has also been shown to increase the affinity of the GABA-A receptor for GABA, which results in the potentiation of the sedative and anxiolytic effects of GABA.
Biochemical and Physiological Effects:
5-Cyclopentylsulfanyl-1-cyclopropyltetrazole has been shown to induce sedation, anxiolysis, and anticonvulsant effects in animal models. It has also been reported to improve cognitive function and memory retention in rats. Moreover, 5-Cyclopentylsulfanyl-1-cyclopropyltetrazole has been shown to exhibit neuroprotective effects against oxidative stress and inflammation, which are implicated in the pathogenesis of neurodegenerative disorders.
実験室実験の利点と制限
One of the advantages of using 5-Cyclopentylsulfanyl-1-cyclopropyltetrazole in lab experiments is its high potency and selectivity for the GABA-A receptor. It can be used as a tool compound to study the role of the GABAergic system in various physiological and pathological conditions. However, one of the limitations of using 5-Cyclopentylsulfanyl-1-cyclopropyltetrazole is its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for the research on 5-Cyclopentylsulfanyl-1-cyclopropyltetrazole. One of the potential applications is its use as a therapeutic agent for neurodegenerative disorders. 5-Cyclopentylsulfanyl-1-cyclopropyltetrazole has been shown to exhibit neuroprotective effects, and further studies are needed to investigate its efficacy in animal models of neurodegenerative diseases. Moreover, the development of novel analogs of 5-Cyclopentylsulfanyl-1-cyclopropyltetrazole with improved solubility and pharmacokinetics can enhance its therapeutic potential. Furthermore, the elucidation of the molecular mechanism of 5-Cyclopentylsulfanyl-1-cyclopropyltetrazole action can provide insights into the regulation of the GABAergic system and its role in neurological disorders.
Conclusion:
In conclusion, 5-Cyclopentylsulfanyl-1-cyclopropyltetrazole is a promising compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry, drug discovery, and biological research. It acts as a positive allosteric modulator of the GABA-A receptor and exhibits sedative, anxiolytic, and anticonvulsant effects. Moreover, 5-Cyclopentylsulfanyl-1-cyclopropyltetrazole has been investigated as a potential treatment for neurodegenerative disorders. Further studies are needed to investigate its efficacy and safety in animal models and to develop novel analogs with improved pharmacokinetics.
合成法
The synthesis method of 5-Cyclopentylsulfanyl-1-cyclopropyltetrazole involves the reaction between cyclopentylmagnesium bromide, cyclopropyl bromide, and sodium azide. The reaction is carried out in the presence of copper(I) iodide and triphenylphosphine. The yield of 5-Cyclopentylsulfanyl-1-cyclopropyltetrazole is around 50%, and the purity can be improved by recrystallization.
科学的研究の応用
5-Cyclopentylsulfanyl-1-cyclopropyltetrazole has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been reported to exhibit anticonvulsant, anxiolytic, and sedative properties. 5-Cyclopentylsulfanyl-1-cyclopropyltetrazole has also been shown to modulate the GABAergic system, which is involved in the regulation of anxiety, sleep, and seizure activity. Moreover, 5-Cyclopentylsulfanyl-1-cyclopropyltetrazole has been investigated as a potential treatment for neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
5-cyclopentylsulfanyl-1-cyclopropyltetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4S/c1-2-4-8(3-1)14-9-10-11-12-13(9)7-5-6-7/h7-8H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRFWFSGLSPYMHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SC2=NN=NN2C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyclopentylsulfanyl-1-cyclopropyltetrazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

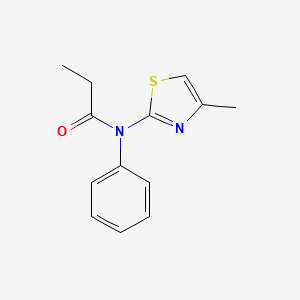
![N-[2-(2,5-difluorophenyl)-3H-benzimidazol-5-yl]-3-(tetrazol-1-yl)benzamide](/img/structure/B7548055.png)
![5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-ethyl-2-[(1-methylimidazol-2-yl)methylsulfanyl]imidazole](/img/structure/B7548060.png)
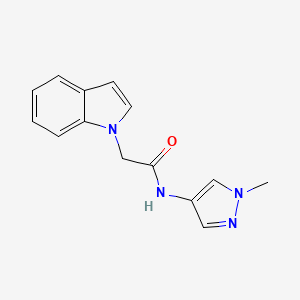
![N-(cyanomethyl)-7-methoxy-4,5-dihydrobenzo[g][1]benzothiole-2-carboxamide](/img/structure/B7548078.png)
![2-bromo-4-{(1E)-2-cyano-3-[(2-methoxy-4-nitrophenyl)amino]-3-oxoprop-1-en-1-yl}-6-ethoxyphenyl 4-methoxybenzoate](/img/structure/B7548079.png)
![4-bromo-2-{(1E)-2-cyano-3-[(2-methoxy-4-nitrophenyl)amino]-3-oxoprop-1-en-1-yl}phenyl 4-methoxybenzoate](/img/structure/B7548087.png)
![1-methyl-6-oxo-N-[3-(pyridin-2-ylcarbamoyl)phenyl]-4,5-dihydropyridazine-3-carboxamide](/img/structure/B7548095.png)
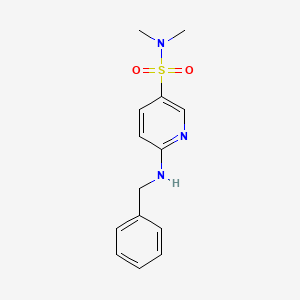
![1-[[(1-Benzyl-3-pyridin-3-ylpyrazol-4-yl)methylamino]methyl]cyclohexan-1-ol](/img/structure/B7548113.png)
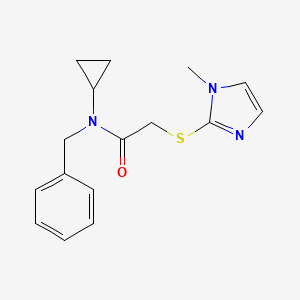


![N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide](/img/structure/B7548145.png)